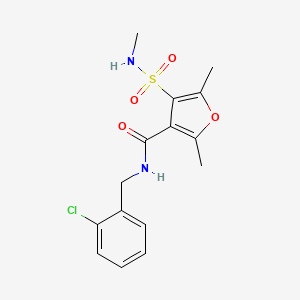

N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide

Description

N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide is a synthetic furan derivative characterized by a 2,5-dimethylfuran core substituted at position 3 with a carboxamide group, at position 4 with an N-methylsulfamoyl moiety, and at position N-(2-chlorobenzyl) (Figure 1).

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions and coupling strategies. For instance, analogous chlorobenzyl-substituted heterocycles, such as benzimidazole derivatives, have been synthesized via condensation reactions under controlled conditions . The furan core’s electron-rich nature and planar structure may facilitate π-π stacking interactions, while the sulfamoyl group’s hydrogen-bonding capacity could stabilize protein-ligand interactions.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2,5-dimethyl-4-(methylsulfamoyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4S/c1-9-13(14(10(2)22-9)23(20,21)17-3)15(19)18-8-11-6-4-5-7-12(11)16/h4-7,17H,8H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTFBGLEWQFEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)S(=O)(=O)NC)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

Sulfamoylation: The N-methylsulfamoyl group can be introduced by reacting the intermediate with N-methylsulfonamide under appropriate conditions.

Carboxamidation: The carboxamide group can be introduced through the reaction of the intermediate with an amine or ammonia.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Nucleophiles: Sodium hydroxide, potassium tert-butoxide, and various amines.

Hydrolyzing Agents: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide may have several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Materials Science: Use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine

This benzimidazole-imidazole hybrid (Figure 2) shares the 2-chlorobenzyl group but replaces the furan core with fused benzimidazole and imidazole rings. Key differences include:

Table 1: Structural Comparison

| Feature | Target Furan Derivative | Benzimidazole-Imidazole Hybrid |

|---|---|---|

| Core Structure | 2,5-Dimethylfuran | Benzimidazole + imidazole |

| Chlorobenzyl Substituents | 1 (N-linked) | 2 (N-linked to benzimidazole/imidazole) |

| Hydrogen Bond Donors | 2 (sulfamoyl NH, carboxamide NH) | 3 (imidazole NH, benzimidazole NH) |

| Molecular Weight (g/mol)* | ~395 (estimated) | ~494 (reported) |

*Calculated based on structural data.

Sulfamoyl-Containing Analogues

N-(2-(N-methylsulfamoyl)phenyl)formamide

This compound (Figure 3) features an N-methylsulfamoyl group attached to a phenyl ring instead of a furan. Notable contrasts include:

- Core Flexibility : The phenyl ring’s rigidity vs. furan’s partial unsaturation may influence conformational stability.

- Intermolecular Interactions : Crystal packing is stabilized by N–H···O and C–H···O hydrogen bonds, forming 1D chains . In contrast, the furan derivative’s methyl groups may introduce steric hindrance, reducing crystal lattice cohesion.

- Hydrolytic Stability : The formamide group is prone to hydrolysis under humid conditions, as seen in degradation studies , whereas the carboxamide in the furan derivative may resist hydrolysis due to steric protection.

Table 2: Physicochemical Properties

Implications for Bioactivity and Design

Compared to the benzimidazole hybrid , its smaller size and reduced aromaticity may improve selectivity for compact binding pockets. Conversely, the phenyl-formamide analogue’s susceptibility to hydrolysis underscores the furan derivative’s possible advantage in metabolic stability.

Design Recommendations :

- Introduce electron-withdrawing groups to enhance sulfamoyl hydrogen-bonding capacity.

- Explore halogen substitutions (e.g., fluoro) to modulate lipophilicity without steric bulk.

References Yüksektepe, Ç., et al. (2010). Synthesis and crystal structure of chlorobenzyl-substituted benzimidazole-imidazole hybrid. Structural and Hirshfeld analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide (2021).

Biological Activity

N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a furan ring and various functional groups such as a chlorobenzyl group, dimethyl groups, an N-methylsulfamoyl group, and a carboxamide group. This unique combination of substituents may confer specific chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C14H16ClN3O3S

- Molecular Weight : Approximately 350.82 g/mol

- Structure : The compound's structure indicates significant steric hindrance due to the bulky substituents attached to the furan ring, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor signaling pathways, potentially leading to therapeutic effects in various diseases.

- DNA Interaction : Similar compounds have shown the ability to bind to DNA, influencing transcription and replication processes .

Antitumor Activity

Recent studies have evaluated the antitumor potential of furan derivatives similar to this compound. In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated promising results:

| Compound | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Staurosporine | TBD | TBD |

| Vandetanib | TBD | TBD |

These compounds exhibited higher cytotoxicity in 2D assays compared to 3D assays, indicating their potential as antitumor agents .

Antimicrobial Activity

In addition to antitumor properties, compounds with similar structures have also been evaluated for antimicrobial activity. Preliminary bioassays indicated that these compounds showed significant antibacterial effects against various strains of bacteria. The presence of halogen substituents (like chlorine) was noted to influence the binding modes with bacterial DNA .

Case Studies

-

Case Study on Lung Cancer Treatment :

- A study explored the effects of a compound structurally related to this compound on lung cancer cell lines. The results indicated that the compound could inhibit cell proliferation and induce apoptosis in a dose-dependent manner.

-

Case Study on Bacterial Infections :

- Another investigation assessed the antimicrobial properties of furan derivatives against resistant bacterial strains. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide, and what critical parameters influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the furan core. Key steps include:

- Sulfamoylation : Introducing the N-methylsulfamoyl group at position 4 under anhydrous conditions using sulfamoyl chloride derivatives and a base like pyridine.

- Carboxamide coupling : Reaction of the furan-3-carboxylic acid with 2-chlorobenzylamine via coupling reagents (e.g., EDC/HOBt) in dichloromethane or DMF.

- Critical parameters : Temperature control (<40°C to avoid decomposition), solvent polarity (aprotic solvents preferred), and stoichiometric ratios (excess sulfamoyl reagent for completeness).

- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include aromatic protons from the 2-chlorobenzyl group (δ 7.2–7.4 ppm), methyl groups (δ 2.1–2.3 ppm), and sulfonamide NH (δ 5.8–6.2 ppm).

- ¹³C NMR : Confirms carbonyl (C=O, ~165 ppm) and sulfonamide (S=O, ~125 ppm) functionalities.

- Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H]⁺ ion).

- Infrared (IR) : Strong absorbance for sulfonamide S=O (~1350 cm⁻¹) and carboxamide C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the sulfamoyl or chlorobenzyl groups affect bioactivity, and what strategies optimize selectivity for biological targets?

- Sulfamoyl modifications : Replacing N-methyl with bulkier substituents (e.g., N-isopropyl) may enhance binding to hydrophobic enzyme pockets but reduce solubility.

- Chlorobenzyl substitution : Introducing electron-withdrawing groups (e.g., nitro) at the benzene ring alters π-π stacking interactions with receptors.

- Optimization strategies :

- Computational docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases.

- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents followed by in vitro assays (e.g., IC₅₀ determination) .

Q. What are common sources of data discrepancies in studies on this compound’s biological activity, and how can experimental designs mitigate these issues?

- Sources of variability :

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell line viability.

- Impurity profiles : By-products from incomplete sulfamoylation may interfere with bioassays.

- Mitigation strategies :

- Standardized protocols : Use HPLC-pure compounds (>95%) and consistent cell culture conditions.

- Control experiments : Include reference inhibitors (e.g., celecoxib for COX-2 studies) and solvent-only controls .

Q. How can researchers resolve conflicting reports on the compound’s metabolic stability in preclinical models?

- Approaches :

- In vitro microsomal assays : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes).

- Isotope labeling : Track metabolic pathways using ¹⁴C-labeled analogs.

- Data reconciliation : Cross-validate findings with orthogonal methods (e.g., LC-MS/MS for metabolite identification) .

Methodological Recommendations

- Synthetic Challenges : Side reactions during sulfamoylation (e.g., over-substitution) require TLC monitoring and low-temperature conditions .

- Bioassay Design : Use dose-response curves with at least six concentrations to calculate accurate IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.